molecular formula C19H14Cl2N6O2 B2777132 N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide CAS No. 881073-26-3

N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide

Cat. No.: B2777132
CAS No.: 881073-26-3
M. Wt: 429.26
InChI Key: ATYXLYBUTVNPDF-UHFFFAOYSA-N
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Description

The compound N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide features a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 3,4-dichlorophenyl group and at position 4 with a 4-methoxybenzohydrazide moiety.

Properties

IUPAC Name

N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N6O2/c1-29-13-5-2-11(3-6-13)19(28)26-25-17-14-9-24-27(18(14)23-10-22-17)12-4-7-15(20)16(21)8-12/h2-10H,1H3,(H,26,28)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYXLYBUTVNPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of N’-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-methoxybenzohydrazide is the Bcl2 anti-apoptotic protein. This protein plays a crucial role in regulating cell death by inhibiting apoptosis, thus promoting cell survival.

Mode of Action

The compound interacts with its target, the Bcl2 anti-apoptotic protein, by binding to it. This interaction can influence the protein’s function, potentially leading to changes in cell survival and death mechanisms.

Biochemical Pathways

The compound’s action affects several biochemical pathways. It has been observed to up-regulate P53, BAX, DR4, and DR5, while down-regulating Bcl2, Il-8, and CDK4 in treated MCF7 cells. These changes suggest that the compound may influence pathways related to cell cycle regulation and apoptosis.

Biological Activity

N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. Its unique structure, featuring a pyrazolo[3,4-d]pyrimidine core, suggests a variety of pharmacological effects, particularly in oncology and infectious diseases.

Chemical Structure

The molecular formula for this compound is C16H15Cl2N4OC_{16}H_{15}Cl_2N_4O with a molecular weight of 348.22 g/mol. The compound's structure can be summarized as follows:

Property Details
Molecular FormulaC₁₆H₁₅Cl₂N₄O
Molecular Weight348.22 g/mol
IUPAC NameThis compound
SMILESCC(C(=O)NNC(=O)C=C)C(=C)C=C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been shown to inhibit certain enzymes involved in cell signaling pathways that are crucial for tumor growth and proliferation. This inhibition can lead to apoptosis in cancer cells and may also exhibit antimicrobial properties against various pathogens.

Anticancer Activity

Several studies have reported the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to this compound have demonstrated selective cytotoxicity against various cancer cell lines through mechanisms such as:

  • Inhibition of PI3K/Akt Pathway : This pathway is often deregulated in cancers. Compounds targeting this pathway can induce cell cycle arrest and apoptosis in tumor cells.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress and subsequent cell death.

Antimicrobial Activity

Research indicates that related pyrazolo[3,4-d]pyrimidine compounds possess antimicrobial properties. In vitro studies have shown effectiveness against bacterial strains and fungi, suggesting that this compound may also contribute to the development of new antimicrobial agents.

Case Studies

  • Study on Anticancer Activity : In a recent study involving various derivatives of pyrazolo[3,4-d]pyrimidines, it was found that modifications at the 1-position significantly enhanced their anticancer activity against breast and lung cancer cell lines. The study highlighted the importance of the dichlorophenyl group in increasing potency.
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogs with Varied Aryl Substitutions

N′-[1-(3-Chloro-4-Methylphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-Yl]-4-Methoxybenzohydrazide (CAS 881073-25-2)
  • Key Difference : The aryl group at position 1 is 3-chloro-4-methylphenyl instead of 3,4-dichlorophenyl.
  • The absence of a second chlorine may decrease electron-withdrawing effects, influencing reactivity or metabolic stability .
1-(3,4-Dichlorophenyl)-3-(4-((1-(Tetrahydro-2H-Pyran-2-Yl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-Yl)Oxy)Phenyl)Urea (5c)
  • Key Difference : A urea linker replaces the hydrazide, and a tetrahydropyran group is introduced.
  • Impact: The urea group enhances hydrogen-bonding capacity, which may improve target engagement in kinase inhibitors (e.g., pan-RAF inhibitors).
Compound Substituent at Position 1 Linker Type Molecular Weight (g/mol) Notable Properties
Target Compound 3,4-Dichlorophenyl Hydrazide ~435.3 (estimated) High polarity due to hydrazide
CAS 881073-25-2 3-Chloro-4-methylphenyl Hydrazide 449.9 Moderate steric bulk
Compound 5c 3,4-Dichlorophenyl Urea 499.1 Enhanced H-bonding, lipophilicity

Analogs with Modified Core Scaffolds

Benzothiazole-Integrated Pyrazolo[3,4-d]Pyrimidines (e.g., Compound 3j)
  • Key Difference : A benzothiazole ring replaces the hydrazide group.
  • Impact : Benzothiazole’s electron-deficient nature may enhance π-π stacking with aromatic residues in enzymes. Compound 3j demonstrated significant anti-inflammatory and analgesic activities, suggesting divergent biological applications compared to hydrazide derivatives .
4-(3-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-1-Yl)Thieno[3,2-d]Pyrimidine
  • Key Difference: A thieno[3,2-d]pyrimidine moiety is fused to the pyrazolo core.
  • Synthesis yields (82%) indicate favorable reactivity .

Analogs with Altered Linker Groups

N-Benzyl-1-(4-Chlorophenyl)Pyrazolo[3,4-d]Pyrimidin-4-Amine
  • Key Difference : A benzylamine group replaces the hydrazide.
  • Impact : The basic amine enhances solubility in acidic environments, which may improve oral bioavailability. However, reduced hydrogen-bonding capacity could limit target affinity .
1-(4-((1H-Pyrazolo[3,4-d]Pyrimidin-4-Yl)Oxy)Phenyl)-3-(2-Fluoro-5-(Trifluoromethyl)Phenyl)Urea (1n)
  • Key Difference : A urea linker and trifluoromethyl group are present.
  • Impact : The trifluoromethyl group increases metabolic stability and lipophilicity, while the urea linker supports strong interactions with kinases. This compound showed 78.6% synthesis yield and sub-micromolar RAF inhibition .

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